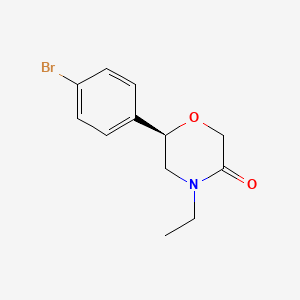![molecular formula C12H14BrN3 B12616969 1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12616969.png)
1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-[(2S)-2-pyrrolidinylmethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-[(2S)-2-pyrrolidinylmethyl]- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core substituted with a bromine atom and a pyrrolidinylmethyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
Métodos De Preparación
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-[(2S)-2-pyrrolidinylmethyl]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step often involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-b]pyridine ring system.
Attachment of the Pyrrolidinylmethyl Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-[(2S)-2-pyrrolidinylmethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used, and they often include a variety of functionalized derivatives that can be further explored for their biological activities.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which can lead to the development of new biochemical tools and probes.
Medicine: The compound exhibits promising activity against certain biological targets, making it a potential candidate for drug development, particularly in the treatment of cancer and other diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-[(2S)-2-pyrrolidinylmethyl]- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By binding to the ATP-binding site of these receptors, the compound disrupts downstream signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-[(2S)-2-pyrrolidinylmethyl]- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrrolopyridine Compounds: These compounds have a similar pyridine ring fused with a pyrrole ring, but with different substitution patterns, which can affect their activity and applications.
FGFR Inhibitors: Other FGFR inhibitors, such as AZD4547 and BGJ-398, can be compared in terms of their potency, selectivity, and therapeutic potential.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-[(2S)-2-pyrrolidinylmethyl]- lies in its specific substitution pattern, which imparts distinct properties and makes it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C12H14BrN3 |
|---|---|
Peso molecular |
280.16 g/mol |
Nombre IUPAC |
6-bromo-2-[[(2S)-pyrrolidin-2-yl]methyl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H14BrN3/c13-11-4-3-8-6-10(15-12(8)16-11)7-9-2-1-5-14-9/h3-4,6,9,14H,1-2,5,7H2,(H,15,16)/t9-/m0/s1 |
Clave InChI |
OCFYPBCFRVXYMC-VIFPVBQESA-N |
SMILES isomérico |
C1C[C@H](NC1)CC2=CC3=C(N2)N=C(C=C3)Br |
SMILES canónico |
C1CC(NC1)CC2=CC3=C(N2)N=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B12616903.png)
![4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile](/img/structure/B12616915.png)
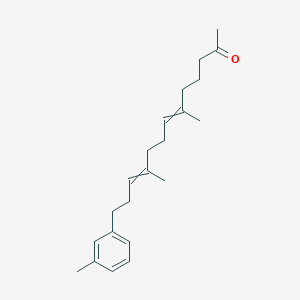
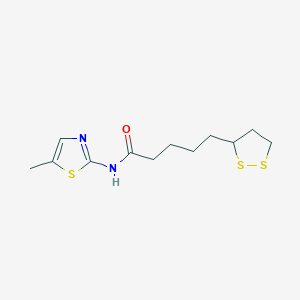
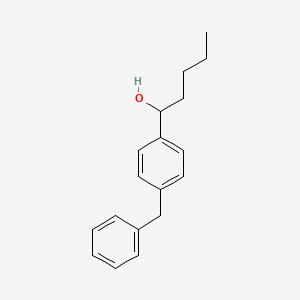
![(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-one](/img/structure/B12616949.png)
![1-[2-(Benzenesulfinyl)ethenyl]naphthalene](/img/structure/B12616954.png)

![5-Chloro-2-[(2,3-dihydro-1H-inden-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12616960.png)


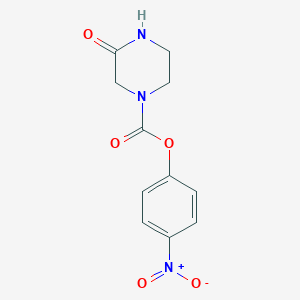
![3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)butan-1-one](/img/structure/B12616968.png)
